
(3-chlorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-chlorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C19H20Cl2N2O and its molecular weight is 363.28. The purity is usually 95%.
BenchChem offers high-quality (3-chlorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-chlorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization in Medicinal Chemistry
This compound and its derivatives have been explored for their potential in medicinal chemistry, particularly as antimicrobial agents. For instance, Desai, Shihora, and Moradia (2007) synthesized new quinazolines, closely related in structure, and evaluated their antibacterial and antifungal activities against various strains such as Escherichia coli and Staphylococcus aureus (Desai, N., Shihora, P. N., & Moradia, D., 2007). Similarly, Bonilla-Castañeda et al. (2022) synthesized a derivative involving furan-2-carboxamide, noting its potential therapeutic properties including anticancer, antibacterial, and antifungal activities (Bonilla-Castañeda, S. M., Villamizar-Mogotocoro, A.-F., & Kouznetsov, V., 2022).
Antimicrobial Activity of Derivatives
A significant body of research has focused on the antimicrobial properties of various derivatives of this compound. For example, Dodiya, Shihory, and Desai (2012) synthesized azetidinone derivatives and evaluated their effectiveness against bacteria and fungi, finding noteworthy antimicrobial activity (Dodiya, A., Shihory, N., & Desai, N., 2012). Hui et al. (2000) also synthesized heterocyclic systems containing bridged nitrogen atoms and reported their antibacterial activities (Hui, X.-P., Dong, H.-S., Xu, P.-F., Zhang, Z., Wang, Q., & Gong, Y., 2000).
Potential in Cancer Research
Additionally, this compound's derivatives have been examined for potential applications in cancer research. Harano et al. (2007) explored the dehydrative cyclization of certain derivatives and discussed their potential application in this field (Harano, K., Watanabe, A., Yamaguchi, K., Ito, F., & Yoshitake, Y., 2007).
Green Chemistry Synthesis
The synthesis methods of these compounds have also been a focus, particularly in the context of green chemistry. Salari, Hassanabadi, and Mosslemin (2017) reported a green and efficient method for synthesizing related derivatives, highlighting the importance of environmentally friendly synthesis techniques (Salari, M., Hassanabadi, A., & Mosslemin, M., 2017).
properties
IUPAC Name |
(3-chlorophenyl)-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O.ClH/c20-17-7-3-6-15(10-17)19(23)22-12-18(13-22)21-9-8-14-4-1-2-5-16(14)11-21;/h1-7,10,18H,8-9,11-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSKPJRDDRYNGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)C4=CC(=CC=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-chlorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


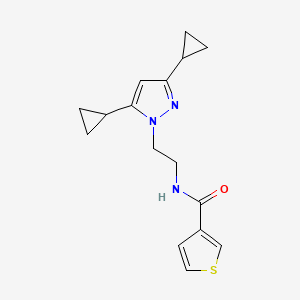
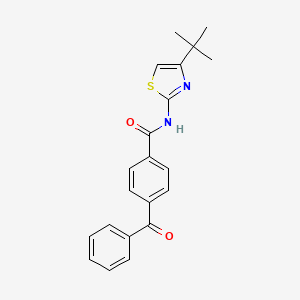
![N-([1,1'-biphenyl]-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2501704.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2501714.png)
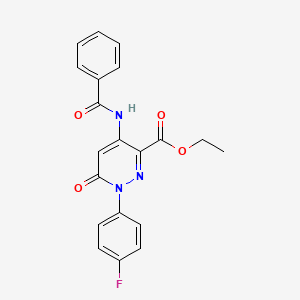
![Methyl 6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B2501716.png)
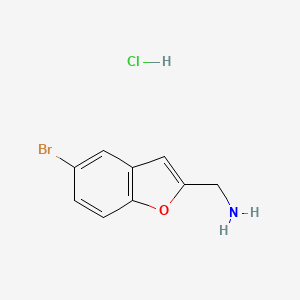
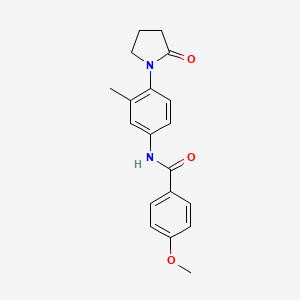
amine](/img/structure/B2501719.png)
![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2501720.png)

![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chloro-3-nitrobenzenesulfonamide](/img/structure/B2501722.png)